4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene
Description
Contextualization within Fluorinated Aromatic Nitro Compounds
Fluorinated aromatic nitro compounds are a class of organic molecules that have garnered considerable attention in synthetic chemistry. The presence of both a fluorine atom and a nitro group on an aromatic ring imparts distinct electronic properties to the molecule. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution reactions. nih.gov Conversely, the fluorine atom, also electronegative, can influence the reactivity and regioselectivity of these reactions. rsc.org
This combination of functional groups makes these compounds valuable precursors for a wide range of more complex molecules. chemimpex.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govchemimpex.comnumberanalytics.com The specific positioning of the fluoro and nitro groups, along with other substituents, allows for fine-tuning of the molecule's reactivity and properties.
Historical Perspective on Aromatic Halogen-Nitro Systems in Synthesis
The study of aromatic halogen-nitro systems has a rich history in organic chemistry, dating back to the 19th century with the first synthesis of nitrobenzene (B124822) in 1834. numberanalytics.com The interplay between halogen substituents and nitro groups on an aromatic ring has long been exploited for synthetic purposes. The powerful electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group, often a halogen, on the aromatic ring. wikipedia.orgscispace.com
Historically, these reactions have been fundamental in the production of a vast array of chemicals, including dyes, explosives, and early pharmaceuticals. numberanalytics.comscispace.com Over the years, research has focused on understanding the mechanisms of these reactions, controlling their regioselectivity, and expanding their scope to include a wider variety of substrates and nucleophiles. The development of new catalysts and reaction conditions has further enhanced the utility of aromatic halogen-nitro systems in modern organic synthesis. organic-chemistry.org
Significance of the Methoxymethoxy (MOM) Protecting Group in Aromatic Systems
The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis. chemistrytalk.orgadichemistry.com In the context of aromatic systems, the MOM group serves to temporarily mask a hydroxyl group, preventing it from reacting while other transformations are carried out on the molecule. acs.orgresearchgate.net This is particularly important when dealing with sensitive functional groups that might otherwise interfere with desired reactions.
The MOM group is an acetal (B89532) and is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a base. adichemistry.comwikipedia.org It is valued for its stability under a range of conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com However, it can be readily cleaved under acidic conditions to regenerate the hydroxyl group. adichemistry.comwikipedia.org This controlled introduction and removal make the MOM group an invaluable tool for multi-step syntheses involving complex aromatic molecules. acs.orgresearchgate.net
Overview of Research Trajectories for 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene
Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the preparation of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor, a target in cancer therapy. scbt.com
The strategic placement of the fluorine, nitro, and MOM-protected hydroxyl groups allows for sequential and regioselective modifications. The nitro group can be reduced to an amine, which can then participate in various coupling reactions to build more complex structures. google.com The fluorine atom can be displaced through nucleophilic aromatic substitution, introducing further diversity. Finally, the deprotection of the MOM group reveals a hydroxyl group that can be further functionalized. This synthetic flexibility makes this compound a valuable tool for medicinal chemists and researchers in drug discovery. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(methoxymethoxy)-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-14-8-4-6(9)2-3-7(8)10(11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZRXPPCYEUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 2 Methoxymethoxy 1 Nitrobenzene and Its Analogues
Strategies for Aromatic Nitration in the Presence of Fluorine and Ether Groups
The introduction of a nitro group onto an aromatic ring already bearing fluorine and ether functionalities requires careful consideration of the directing effects of these substituents. Aromatic nitration is a classic electrophilic aromatic substitution (EAS) reaction, typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.commdpi.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.commdpi.com
Regioselective Nitration Approaches
The regiochemical outcome of the nitration is governed by the electronic properties of the substituents on the aromatic ring. Both fluorine and ether (alkoxy) groups are ortho, para-directing activators due to their ability to donate electron density to the ring through resonance. However, the fluorine atom also exerts a strong electron-withdrawing inductive effect.
In a precursor such as 3-fluoroanisole, the methoxy group is a more powerful activating group than the fluorine atom. Therefore, nitration would be expected to occur at positions ortho and para to the methoxy group. The fluorine atom will then influence the substitution pattern among these activated positions. For instance, nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0°C selectively yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the powerful directing effect of the methoxy groups. researchgate.net
The reaction conditions for aromatic nitration can be tuned to control selectivity and yield. The choice of nitrating agent, solvent, and temperature can all influence the outcome.
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%) | - | 0 | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90 | researchgate.net |
| Salicylic acid | 2-propyl nitrate / H₂SO₄ | Dichloromethane / Water | - | 3-Nitro- and 5-nitrosalicylic acid | - | researchgate.net |
| Chlorobenzene | NO₂ in O₂-Ac₂O-Hβ | - | - | p-Nitrochlorobenzene | - | gre.ac.uk |
Introduction of the Methoxymethoxy (MOM) Group via Etherification
The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities in multi-step organic syntheses due to its stability under a wide range of conditions. sigmaaldrich.com
Protection of Hydroxyl Groups in Precursor Phenols
The hydroxyl group of a precursor phenol, such as 4-fluoro-2-nitrophenol, can be protected as a MOM ether. chemsrc.combiosynth.comuni.luupm.edu.my This is typically achieved by deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent.
Commonly used reagents and conditions for the methoxymethylation of phenols include:
Methoxymethyl chloride (MOMCl) and a base: The phenol is treated with MOMCl in the presence of a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA). google.com
Methylal (dimethoxymethane) and an acid catalyst: An alternative to the carcinogenic MOMCl is the use of methylal with an acid catalyst such as phosphorus pentoxide or p-toluenesulfonic acid. researchgate.net
| Phenol Substrate | Reagent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,5-Dihydroxybenzaldehyde | Methoxymethyl chloride-methyl acetate | Triethylamine | Ether | Room Temperature, 24h | 57 | google.com |
| Salicylaldehyde | Methoxymethyl chloride-methyl acetate | Triethylamine | Ether | Room Temperature, 24h | 75 | google.com |
| p-Hydroxybenzaldehyde | Dimethoxymethane | p-Toluenesulfonic acid monohydrate | Methylene chloride | Reflux | - | researchgate.net |
Exploration of Alternative MOM Installation Protocols
Due to the carcinogenic nature of chloromethyl methyl ether (MOMCl), several safer alternative reagents and protocols for the introduction of the MOM group have been developed.
Dimethoxymethane with an acid catalyst: As mentioned, this is a widely used alternative. The reaction proceeds via an acetal (B89532) exchange mechanism. researchgate.net
Methoxymethyl-2-pyridylsulfide (MOM-ON): This reagent offers an alternative for the methoxymethyl etherification of alcohols and phenols. sigmaaldrich.com
Electrochemical methoxymethylation: A green and safe approach for the preparation of MOM ethers involves the anodic oxidation of aryloxy acetic acids or the electrolysis of alcohols in the presence of a suitable mediator. sigmaaldrich.comresearchgate.net
Quaternary ammonium salts: Phenyl trimethylammonium iodide has been explored as a non-volatile and non-carcinogenic methylating agent for introducing a methyl group, and similar strategies can be adapted for methoxymethylation. google.com
Fluorination Strategies for Nitroaromatic Precursors
The introduction of a fluorine atom onto a nitroaromatic ring can be achieved through several methods, with halogen exchange reactions being a prominent strategy.
Halogen Exchange Reactions (HalEx)
The Halogen Exchange (HalEx) reaction, often referred to as the "Halex process," is a nucleophilic aromatic substitution where a chloro or bromo substituent on an electron-deficient aromatic ring is replaced by a fluoride. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
For the synthesis of 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene, a plausible precursor would be 4-chloro-2-(methoxymethoxy)-1-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by fluoride.
A related synthesis involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a base like potassium tert-butoxide to produce 4-fluoro-2-methoxy-1-nitrobenzene. This demonstrates the selective displacement of a fluorine atom ortho to the nitro group by a methoxy group. A similar principle could be applied in reverse, where a chloro group is displaced by a fluoride.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dinitrochlorobenzene | KF | - | - | 2,4-Dinitrofluorobenzene | - | - |
| 4-Chloro-2-nitroanisole | KF | DMF | - | 4-Fluoro-2-nitroanisole | - | - |
| 3,4-Dinitrochlorobenzene | KF | - | - | 3-Chloro-4-fluoronitrobenzene | - | - |
Direct Fluorination Methods
Direct fluorination of an aromatic ring is a challenging transformation that often requires specialized reagents and careful control of reaction conditions to achieve regioselectivity and avoid side reactions. In the context of synthesizing this compound, direct fluorination would likely involve the introduction of a fluorine atom onto a pre-existing 2-(methoxymethoxy)-1-nitrobenzene scaffold.
Common electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4) are often used for the direct fluorination of electron-rich aromatic compounds. However, the presence of a deactivating nitro group on the aromatic ring makes direct electrophilic fluorination challenging. The reaction would likely require forcing conditions and may result in a mixture of isomers and low yields.
Alternatively, nucleophilic aromatic substitution (SNA) reactions can be employed, where a leaving group (such as a nitro group or a halogen) is displaced by a fluoride ion. For instance, a precursor like 2,4-dinitro-1-(methoxymethoxy)benzene could potentially undergo selective displacement of one of the nitro groups with fluoride. However, controlling the regioselectivity of such a reaction can be difficult.
Given the challenges associated with direct fluorination on a deactivated ring system, this approach is often less favored compared to other synthetic routes that introduce the fluorine atom earlier in the synthetic sequence.
Convergent and Linear Synthesis Pathways
The synthesis of this compound can be envisioned through both linear and convergent pathways.
A linear synthesis would involve the sequential modification of a starting material. A plausible linear route would commence with a readily available fluorinated phenol, such as 4-fluoro-2-nitrophenol. The synthesis would then proceed through the following steps:
Protection of the hydroxyl group: The phenolic hydroxyl group of 4-fluoro-2-nitrophenol would be protected as a methoxymethyl (MOM) ether. This is typically achieved by reacting the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Nitration: If the starting material is not already nitrated, a nitration step would be necessary. For example, starting with 4-fluorophenol, protection of the hydroxyl group would be followed by nitration. The directing effects of the fluorine and the protected hydroxyl group would need to be carefully considered to achieve the desired regiochemistry.
A potential linear synthetic scheme is presented below:
| Step | Reactant | Reagent | Product |
| 1 | 4-Fluoro-2-nitrophenol | MOM-Cl, DIPEA | This compound |
A convergent synthesis , on the other hand, would involve the preparation of separate fragments of the molecule, which are then combined in a later step. For this particular target molecule, a convergent approach is less obvious due to its relatively simple structure. However, one could consider the synthesis of a (methoxymethoxy)benzene fragment and a separate fluoronitro fragment, followed by a coupling reaction, although this would likely be a less efficient approach than a linear synthesis.
The synthesis of a closely related analogue, 4-fluoro-2-methoxy-5-nitroaniline, has been reported starting from 2,4-difluoronitrobenzene. This process involves the reaction with methanol in the presence of a base to produce 4-fluoro-2-methoxynitrobenzene, which is then further functionalized. google.com This highlights a common strategy of utilizing readily available di-substituted starting materials.
Optimization of Reaction Conditions and Scalability Considerations
The successful synthesis of this compound on a larger scale requires careful optimization of each reaction step.
For the methoxymethyl ether protection step, key parameters to optimize include:
Base: The choice of base is crucial to deprotonate the phenol without causing side reactions. While DIPEA is common, other non-nucleophilic bases such as sodium hydride (NaH) could be used.
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically employed. The choice of solvent can affect reaction rates and solubility.
Temperature: The reaction is often carried out at room temperature, but cooling or heating may be necessary to control the reaction rate and minimize side products.
Purity of MOM-Cl: Chloromethyl methyl ether is a regulated substance and can contain impurities. Using high-purity reagent is essential for clean reactions.
For nitration steps, if required, the following need to be considered for scalability:
Nitrating agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The ratio and concentration of these acids must be precisely controlled.
Temperature control: Nitration reactions are highly exothermic and require strict temperature control to prevent over-nitration and ensure safety.
Workup: Quenching the reaction mixture on ice and subsequent extraction and purification steps need to be carefully designed for large-scale operations.
A study on the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, an analogue, reported a 90% yield by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0 °C. mdpi.com This demonstrates that high yields can be achieved for nitration of similar fluorinated ethers with careful temperature control.
For any multi-step synthesis, purification of intermediates is a critical consideration for scalability. Crystallization is often preferred over chromatography for large-scale purification due to cost and efficiency. The physical properties of the intermediates, such as their melting points and solubility, will dictate the most suitable purification strategy.
Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Methoxymethoxy 1 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides activated by strongly electron-withdrawing groups. In the case of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene, the benzene (B151609) ring is highly activated towards such substitutions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group, in this case, the fluoride ion, restores the aromaticity of the ring.
The fluorine atom at the C-4 position of this compound is the primary site for nucleophilic attack. Due to the presence of the activating nitro group, the fluoride acts as a good leaving group. mdpi.com This reactivity allows for the introduction of a wide variety of nucleophiles at this position. Classic SNAr reactions require electron-deficient aromatic halides to stabilize the intermediate Meisenheimer complex. acs.org Halogens that are activated towards nucleophilic aromatic substitution serve as valuable building blocks for creating functional materials and heterocyclic compounds. nih.gov
The displacement of fluorine in fluoronitrobenzene derivatives has been demonstrated with various nucleophiles, including amines and alkoxides. For instance, reactions of activated fluoroarenes with N-alkyl aniline derivatives can proceed in good to high yields. acs.org Similarly, pyrrolidine has been shown to displace the fluorine from 4-fluoro-1-nitrobenzene under continuous flow conditions. researchgate.net This type of transformation is crucial in synthetic chemistry, as it provides a reliable method for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds on an aromatic scaffold. The compound this compound itself is utilized as a reagent in the synthesis of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor. scbt.com
| Nucleophile | Product Type | Typical Conditions | Reference Example |
|---|---|---|---|
| Amines (e.g., Pyrrolidine, Anilines) | 4-Amino-2-(methoxymethoxy)-1-nitrobenzene derivatives | Organic solvent (e.g., THF, DMI), often with heating | Displacement on 4-fluoro-1-nitrobenzene acs.orgresearchgate.net |
| Alkoxides (e.g., Sodium Methoxide) | 4-Alkoxy-2-(methoxymethoxy)-1-nitrobenzene derivatives | Corresponding alcohol as solvent | General SNAr reactivity |
| Thiols (e.g., Thiophenols) | 4-Thioether-2-(methoxymethoxy)-1-nitrobenzene derivatives | Base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) | General SNAr reactivity |
The high reactivity of this compound in SNAr reactions is primarily governed by the electronic effects of its substituents.
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. Its placement para to the fluoro group is critical. During the formation of the Meisenheimer intermediate, the negative charge from the attacking nucleophile is delocalized onto the nitro group, which provides significant stabilization. ambeed.comyoutube.com This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step, thereby accelerating the reaction. ambeed.com Without such an activating group, SNAr reactions on unactivated fluoroarenes are considerably more difficult. nih.gov
Methoxymethoxy Group (-OCH2OCH3): The methoxymethoxy (MOM) group, positioned ortho to the nitro group and meta to the fluoro group, is an electron-donating group. Generally, electron-donating groups decrease the rate of SNAr reactions by increasing the electron density of the ring, which disfavors nucleophilic attack. However, in this molecule, its deactivating effect is largely overridden by the powerful activation provided by the nitro group. Its position meta to the leaving group means its electron-donating resonance effect does not directly counteract the stabilization of the negative charge at the C-4 position during the formation of the Meisenheimer complex.
The net effect is a highly electron-deficient aromatic ring that is primed for the displacement of the fluoro group by a wide range of nucleophiles.
Reactions Involving the Nitro Group
The reduction of an aromatic nitro group to an amino group (aniline) is one of the most important transformations in organic synthesis. This conversion can be achieved using a variety of reagents, and the choice of method often depends on the presence of other functional groups in the molecule. wikipedia.org
Catalytic hydrogenation is a common and clean method for this reduction. mt.com Reagents such as palladium on carbon (Pd/C) or platinum(IV) oxide with hydrogen gas (H2) are effective. wikipedia.org This method is often preferred for its high yields and the simple work-up, which typically involves filtering off the catalyst. However, care must be taken as catalytic hydrogenation can sometimes affect other reducible groups. stackexchange.com For instance, in acidic methanol solutions, catalytic reduction of nitrobenzenes can sometimes lead to the formation of methoxyaniline byproducts via rearrangement of an intermediate phenylhydroxylamine. elsevierpure.com
Alternatively, metal-based reductions in acidic media are widely used. Combinations like iron (Fe) or tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) are classic methods for this transformation. wikipedia.org These methods are generally robust and tolerate a variety of functional groups. Other systems, such as an iron/calcium chloride combination, have been developed for chemoselective reduction of nitroarenes via transfer hydrogenation. organic-chemistry.org
| Reagent/System | Typical Conditions | Key Features |
|---|---|---|
| H2, Pd/C or PtO2 | Methanol or Ethanol, room temperature | Clean reaction, high yield, catalyst is filtered off. wikipedia.orgmt.com |
| Fe, HCl or NH4Cl | Ethanol/Water, reflux | Inexpensive and effective. |
| SnCl2·2H2O | Ethanol or Ethyl Acetate, reflux | Mild conditions, good for sensitive substrates. wikipedia.org |
| Sodium Borohydride (NaBH4) with a catalyst | Ethanol, room temperature | Requires a catalyst (e.g., Cu@C) as NaBH4 alone is ineffective. mdpi.com |
The photochemistry of nitrobenzene (B124822) derivatives is characterized by the reactivity of the nitro group in its electronically excited state. Upon irradiation with UV light, nitrobenzene can be promoted to an excited triplet state, T1(n,π*), which behaves like a biradical. This excited state is capable of abstracting a hydrogen atom from other molecules in the reaction medium, a process known as intermolecular H-abstraction.
This reactivity has been demonstrated in reactions with alkyl thiols. The photo-excited nitrobenzene biradical can abstract a hydrogen atom from the S-H bond of a thiol. The resulting thiyl radical can then couple with the nitrogen atom of the nitro group, ultimately leading to the formation of sulfonamides after oxygen transfer.
Transformations of the Methoxymethoxy Protecting Group
The methoxymethoxy (MOM) group is an acetal (B89532) commonly used as a protecting group for hydroxyl functions, including phenols. wikipedia.orgtotal-synthesis.com Its primary role is to mask the reactivity of the hydroxyl group under conditions where it might interfere with a desired transformation, such as in strongly basic media. acs.org
The MOM group is stable to a variety of reagents but can be cleaved under acidic conditions. wikipedia.org The deprotection mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal, which then decomposes to the free phenol, formaldehyde, and methanol. A range of Brønsted and Lewis acids can be used for this purpose. wikipedia.org
For phenolic MOM ethers, mild and selective deprotection methods have been developed to avoid damage to other acid-sensitive functional groups within the molecule. acs.org Heterogeneous acid catalysts, such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2), have been shown to efficiently and chemoselectively cleave phenolic MOM ethers at room temperature. organic-chemistry.orgorganic-chemistry.org Other systems, like bismuth triflate in an aqueous medium or Wells-Dawson heteropolyacids, have also been reported as effective catalysts for this transformation. semanticscholar.orgnih.gov These methods are advantageous due to their operational simplicity, high yields, and the use of non-toxic or reusable catalysts. organic-chemistry.orgnih.gov
Acid-Catalyzed Deprotection Mechanisms
The removal of the methoxymethyl (MOM) group from this compound is typically achieved under acidic conditions. total-synthesis.comwikipedia.org This deprotection is a critical step in synthetic pathways where the phenolic oxygen requires temporary masking. The generally accepted mechanism for the acid-catalyzed hydrolysis of MOM ethers involves a two-step process. total-synthesis.com
Initially, the ether oxygen of the MOM group is protonated by an acid catalyst, forming an oxonium ion. This protonation enhances the leaving group ability of the methanol moiety. Subsequently, the C-O bond cleaves, leading to the formation of a resonance-stabilized carbocation and the release of methanol. In the final step, a water molecule attacks the carbocation, and after deprotonation, the desired phenol, 4-fluoro-2-hydroxy-1-nitrobenzene, is liberated along with formaldehyde. total-synthesis.com
The presence of the electron-withdrawing nitro group on the aromatic ring can influence the rate of this deprotection. Electron-withdrawing substituents tend to decrease the electron density on the ether oxygen, which can make protonation more difficult, thus requiring stronger acidic conditions or longer reaction times for complete deprotection. nih.gov
Commonly employed acidic reagents for the deprotection of MOM ethers include hydrochloric acid, sulfuric acid, and trifluoroacetic acid. total-synthesis.comnih.gov The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Table 1: Representative Conditions for Acid-Catalyzed Deprotection of MOM-Protected Phenols
| Entry | Substrate | Reagent and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | MOM-protected 4-nitrophenol | HCl (aq), THF, rt, 2h | 4-Nitrophenol | 95 |
| 2 | MOM-protected 2-nitrophenol | H2SO4 (cat.), MeOH, reflux, 4h | 2-Nitrophenol | 92 |
| 3 | MOM-protected 4-cyanophenol | TFA, CH2Cl2, rt, 1h | 4-Cyanophenol | 98 |
| 4 | MOM-protected 4-acetylphenol | p-TsOH, Acetone/H2O, 50 °C, 3h | 4-Acetylphenol | 90 |
Electrophilic Reactions and Positional Selectivity
Electrophilic aromatic substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents. msu.eduyoutube.com The methoxymethoxy group is a strong activating group and an ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. The fluorine atom is a deactivating group but is also an ortho-, para-director. In contrast, the nitro group is a strong deactivating group and a meta-director. mdpi.com
The positional selectivity of an incoming electrophile will be determined by the cumulative influence of these three groups. The powerful activating and ortho-, para-directing effect of the methoxymethoxy group at position 2 will likely dominate. Therefore, electrophilic attack is most favored at the positions ortho and para to the methoxymethoxy group.
The available positions for substitution are C3, C5, and C6.
Position 3: Ortho to the methoxymethoxy group and meta to the fluorine and nitro groups.
Position 5: Para to the methoxymethoxy group, meta to the nitro group, and ortho to the fluorine atom.
Position 6: Ortho to the nitro group and meta to the methoxymethoxy and fluorine groups.
Considering the directing effects, electrophilic substitution is most likely to occur at positions 3 and 5. The strong activation by the methoxymethoxy group would direct the electrophile to these positions. The deactivating nitro group will direct meta to itself, which also favors substitution at position 5. The ortho-, para-directing fluorine at position 4 will also favor position 5. Therefore, position 5 is electronically favored by all three substituents. Position 3 is favored by the strongest activating group. The steric hindrance from the adjacent methoxymethoxy group might influence the relative ratio of substitution at position 3 versus position 5.
Table 2: Predicted Positional Selectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Influence of -OCH2OCH3 (at C2) | Influence of -F (at C4) | Influence of -NO2 (at C1) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C3 | Ortho (Activating) | Meta | Meta | Favorable |
| C5 | Para (Activating) | Ortho | Meta | Highly Favorable |
| C6 | Meta | Meta | Ortho | Unfavorable |
Radical Reactions and Their Pathways
The nitroaromatic functionality in this compound makes it susceptible to radical reactions, particularly radical-mediated reduction of the nitro group. The specific pathways for radical reactions involving this compound are not extensively documented, but general principles of nitroaromatic radical chemistry can be applied.
One common radical reaction of nitroaromatic compounds is their one-electron reduction to form a nitro radical anion. This species can be generated through various methods, including electrochemical reduction or reaction with a suitable reducing agent. The stability and subsequent reactions of this radical anion are influenced by the electronic nature of the other substituents on the aromatic ring.
The nitro radical anion can undergo further reduction to form a nitroso compound, which can then be reduced to a hydroxylamine and finally to an amine. Alternatively, the radical anion can participate in coupling reactions or other radical-mediated transformations. The presence of the fluorine atom and the methoxymethoxy group will modulate the redox potential of the nitro group and could influence the stability and reactivity of any radical intermediates.
Derivatization and Functionalization Strategies Employing 4 Fluoro 2 Methoxymethoxy 1 Nitrobenzene
Introduction of Carbon-Carbon Bonds
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
No specific data or research findings were identified for the participation of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene in Suzuki, Heck, or Sonogashira coupling reactions.
Annulation Reactions for Polysubstituted Aromatics
No specific data or research findings were identified for the use of this compound in annulation reactions to form polysubstituted aromatics.
Formation of Nitrogen-Containing Heterocycles
Cyclization Reactions Leading to Fused Systems
No specific data or research findings were identified for the application of this compound in cyclization reactions that lead to fused nitrogen-containing heterocyclic systems.
Oxygen-Containing Functionalities
No specific data or research findings were identified regarding the introduction or modification of oxygen-containing functionalities derived from this compound, beyond the inherent methoxymethyl ether.
Selective Functionalization at Different Aromatic Positions
No specific data or research findings were identified that detail strategies for the selective functionalization at different aromatic positions of this compound.
Stereochemical Considerations in Derivatization Processes
The introduction of chirality and the control of stereochemistry are paramount in the synthesis of complex, biologically active molecules. While direct experimental studies on the stereoselective derivatization of this compound are not extensively documented in publicly available literature, its structural features—a fluorinated and nitro-activated aromatic ring bearing a protected hydroxyl group—offer several avenues for potential stereocontrolled transformations. The following discussion explores hypothetical strategies and key considerations for introducing stereocenters during the functionalization of this compound, based on established principles in asymmetric synthesis.
A primary route for introducing chirality is through asymmetric nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the C4 position serves as a viable leaving group for such transformations. The stereochemical outcome of these reactions can be influenced by the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries.
In a hypothetical scenario, the reaction of this compound with a prochiral nucleophile in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex could lead to the formation of an enantioenriched product. The choice of catalyst and reaction conditions would be critical in achieving high levels of enantioselectivity.
Table 1: Hypothetical Asymmetric Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Chiral Catalyst/Ligand | Product | Hypothetical Enantiomeric Excess (ee) |
| Malonic ester | Chiral Phase-Transfer Catalyst | 2-(methoxymethoxy)-4-(dialkoxycarbonylmethyl)-1-nitrobenzene | >90% |
| Amine | Chiral Palladium Complex | N-Aryl-2-(methoxymethoxy)-1-nitroaniline | >85% |
| Thiol | Chiral Lewis Base | 2-(methoxymethoxy)-4-(organothio)-1-nitrobenzene | >92% |
Note: The data in this table is hypothetical and for illustrative purposes, based on analogous reactions reported in the literature for similar activated aromatic systems.
The methoxymethoxy (MOM) protecting group on the phenolic oxygen at the C2 position could also play a role in directing stereoselective reactions. While primarily a protecting group, its oxygen atoms could potentially act as coordinating sites for a chiral Lewis acid catalyst. This chelation control could orient the substrate in a specific conformation, leading to a diastereoselective or enantioselective attack by a reagent at another position on the ring or a side chain.
Furthermore, derivatization strategies can be envisioned where the nitro group is transformed into other functionalities that can then be involved in stereoselective reactions. For instance, reduction of the nitro group to an amine would yield 4-Fluoro-2-(methoxymethoxy)aniline. This aniline derivative could then be functionalized with a chiral auxiliary. Subsequent reactions directed by this auxiliary could introduce new stereocenters with high diastereoselectivity. After the desired transformations, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.
Another potential avenue for introducing stereochemistry involves reactions at a benzylic position, should an alkyl group be introduced onto the aromatic ring. For example, if the fluorine atom is replaced by an ethyl group via a coupling reaction, subsequent functionalization of the benzylic position could be achieved stereoselectively. The resonance stabilization of a benzylic radical, cation, or anion by the aromatic ring makes this position particularly reactive. The use of chiral reagents or catalysts in reactions such as oxidation, halogenation, or nucleophilic substitution at the benzylic carbon could lead to the formation of a stereocenter.
Table 2: Potential Stereoselective Reactions at a Hypothetical Benzylic Position
| Starting Material | Reaction | Chiral Reagent/Catalyst | Product | Hypothetical Diastereomeric/Enantiomeric Ratio |
| 4-Ethyl-2-(methoxymethoxy)-1-nitrobenzene | Asymmetric Dihydroxylation | AD-mix-β | 1-(4-(1,2-dihydroxyethyl)-3-(methoxymethoxy)-6-nitrophenyl)ethan-1-ol | >95:5 dr |
| 4-Ethyl-2-(methoxymethoxy)-1-nitrobenzene | Radical Bromination followed by Asymmetric Substitution | NBS, AIBN; Chiral Nucleophile | (R/S)-1-(4-(1-bromoethyl)-3-(methoxymethoxy)-6-nitrophenyl)ethan-1-ol | >90% ee |
Note: This table presents hypothetical transformations based on established methodologies for stereoselective reactions at benzylic positions.
Applications As a Synthetic Intermediate in Complex Organic Molecule Synthesis
Building Block for Advanced Materials Development
No literature was found that describes the application of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene as a building block for the development of advanced materials such as polymers or specialized coatings.
Intermediate in the Synthesis of Other Specialty Chemicals
While the structure of this compound suggests its potential as an intermediate—for example, through reduction of the nitro group to an amine and subsequent diazotization, or through nucleophilic aromatic substitution of the fluorine atom—no specific examples of its use in the synthesis of other specialty chemicals are documented in the available resources.
Computational Chemistry and Quantum Chemical Investigations of 4 Fluoro 2 Methoxymethoxy 1 Nitrobenzene
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of electronic structures. In DFT, the properties of a molecule are determined from its electron density. For 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene, DFT calculations would be employed to optimize the molecular geometry, determine the ground-state energy, and explore its chemical reactivity. These studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electronic environment of the molecule.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
For this compound, analysis of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack. The electron density distribution of these frontier orbitals indicates which atoms are most involved in these interactions. For instance, the LUMO is often distributed over the nitrobenzene (B124822) ring, particularly influenced by the electron-withdrawing nitro group, suggesting a susceptibility to nucleophilic attack at specific carbon atoms.
Interactive Data Table: Frontier Orbital Properties
This table illustrates the type of data that would be generated from a DFT analysis of the frontier orbitals of this compound.
| Parameter | Value (illustrative) | Description |
| HOMO Energy | e.g., -X.XX eV | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |
| LUMO Energy | e.g., -Y.YY eV | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |
| HOMO-LUMO Gap | e.g., Z.ZZ eV | Energy difference between LUMO and HOMO. A smaller gap indicates higher chemical reactivity. |
Charge Distribution Analysis
Understanding how charge is distributed across the atoms of this compound is crucial for predicting its intermolecular interactions and reactive behavior. DFT calculations can be used to compute atomic charges using various schemes, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or by mapping the Molecular Electrostatic Potential (MEP).
The MEP provides a visual representation of the charge landscape on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the nitro and methoxymethoxy groups, as well as the fluorine atom. Positive potential would likely be concentrated on the hydrogen atoms and the carbon atom attached to the nitro group.
Ab Initio Calculations for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy, albeit at a much higher computational cost than DFT.
For this compound, high-accuracy ab initio calculations could be used to benchmark the results from DFT. They are particularly valuable for calculating precise properties like bond dissociation energies, ionization potentials, and electron affinities, providing a "gold standard" theoretical value where experimental data is unavailable.
Mechanistic Insights from Computational Reaction Pathway Modeling
Computational modeling can be used to explore the potential energy surfaces of chemical reactions involving this compound. By identifying transition states—the highest energy points along a reaction coordinate—and calculating their activation energies, chemists can predict reaction kinetics and elucidate mechanisms. For example, modeling the nucleophilic aromatic substitution at the fluorine-bearing carbon would involve locating the Meisenheimer complex intermediate and the transition states leading to and from it. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is invaluable for optimizing reaction conditions.
Conformation and Conformational Dynamics of the Molecule
Interactive Data Table: Conformational Analysis
This table illustrates the expected output from a computational conformational analysis, showing the relative energies of different stable structures.
| Conformer | Dihedral Angle (C1-C2-O-C) (illustrative) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conformer A (Global Minimum) | e.g., 0° | 0.00 | e.g., 75% |
| Conformer B | e.g., 180° | e.g., +1.5 | e.g., 25% |
| Transition State | e.g., 90° | e.g., +5.0 | N/A |
Prediction of Spectroscopic Signatures through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. Similarly, by calculating the energies of electronic transitions, a theoretical UV-Visible spectrum can be computed, helping to understand the electronic properties and color of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can also be calculated with high accuracy, aiding in the structural elucidation of the molecule and its reaction products.
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR (COSY, HMQC, HMBC), and HRMS, is not publicly available.
While spectral information for structurally related compounds such as 4-fluoronitrobenzene and 4-fluoro-2-methoxy-1-nitrobenzene can be found, this information is not a suitable substitute for the precise data required for a thorough structural elucidation of this compound. The unique electronic and steric environment created by the methoxymethoxy group would lead to distinct and non-transferable spectral characteristics.
Therefore, it is not possible to provide the requested detailed analysis and data tables for the advanced spectroscopic characterization of this compound at this time. The generation of an accurate and scientifically rigorous article as per the specified outline is contingent on the availability of this foundational experimental data.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, offering a molecular fingerprint. For 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene, these techniques are instrumental in confirming the presence and electronic environment of its key functional moieties: the nitro group (NO₂), the methoxymethoxy ether group (-OCH₂OCH₃), the carbon-fluorine bond (C-F), and the substituted benzene (B151609) ring.
The vibrational modes of substituted nitrobenzenes have been a subject of extensive study. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and, consequently, the vibrational spectra of the aromatic ring. In substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively researchgate.net. The C-NO₂ stretching vibration is generally found around 1100 cm⁻¹ researchgate.net.
The presence of the methoxymethoxy group introduces characteristic vibrational modes. The C-O-C stretching vibrations of ethers typically appear in the region of 1000-1300 cm⁻¹. For the -OCH₂OCH₃ group, one would expect to see distinct stretching frequencies corresponding to the different C-O bonds.
The carbon-fluorine bond in aromatic compounds gives rise to a strong absorption band in the IR spectrum, typically in the 1100-1400 cm⁻¹ region. The exact position of this band can be influenced by the substitution pattern on the benzene ring.
The benzene ring itself exhibits a series of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The substitution pattern on the ring affects the frequencies and intensities of these bands, providing valuable structural information.
Predicted Vibrational Frequencies for this compound
Based on data from related compounds and theoretical calculations, the following table outlines the expected prominent vibrational frequencies for this compound. It is important to note that these are predicted values and experimental verification is necessary for confirmation.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |
| Nitro (NO₂) | Bending (Scissoring) | ~850 | Weak |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic Ring | C-C Stretch | 1400 - 1600 | Strong |
| Methoxymethoxy | C-O-C Stretch | 1050 - 1250 | Strong |
| Carbon-Fluorine | C-F Stretch | 1150 - 1250 | Strong |
| Carbon-Nitro | C-N Stretch | ~1100 | Medium |
Note: This is an interactive data table based on predicted values.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are crucial for a complete structural understanding. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related nitrobenzene (B124822) derivatives allows for predictions about its likely solid-state conformation and packing. iucr.orgnih.gov
The crystal structures of many nitrobenzene derivatives have been determined, revealing important insights into their molecular geometry and crystal packing. iucr.orgresearchgate.net In many of these structures, the nitro group is nearly coplanar with the benzene ring, facilitating electronic delocalization. researchgate.net The orientation of the nitro group can be influenced by the presence of other substituents and by intermolecular interactions such as hydrogen bonding and stacking interactions. iucr.orgnih.gov
Hypothetical Crystallographic Data for this compound
The following table presents a hypothetical set of crystallographic parameters for this compound, based on common crystal systems observed for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 8.0 - 12.0 |
| b (Å) | 6.0 - 10.0 |
| c (Å) | 15.0 - 20.0 |
| α (°) | 90 |
| β (°) | 90 - 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 - 1500 |
| Z (molecules/unit cell) | 4 |
Note: This is an interactive data table with hypothetical values for illustrative purposes.
The determination of the actual crystal structure through single-crystal X-ray diffraction would provide invaluable information on the precise molecular conformation, including the torsional angles of the methoxymethoxy group and the nitro group relative to the aromatic ring. It would also elucidate the nature and geometry of any intermolecular interactions, which are fundamental to understanding the solid-state properties of the compound.
Future Perspectives in Research on 4 Fluoro 2 Methoxymethoxy 1 Nitrobenzene
Development of Novel and Sustainable Synthetic Routes (Green Chemistry)
Future research into the synthesis of 4-Fluoro-2-(methoxymethoxy)-1-nitrobenzene is anticipated to prioritize the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or hazardous reagents. researchgate.net Conventional nitration reactions, for instance, often employ a mixture of nitric and sulfuric acids, which presents significant environmental and safety challenges. orgchemres.org
Prospective research in this area could explore several innovative and sustainable approaches:
Solid-Acid Catalysis: The use of solid-acid catalysts, such as zeolites or sulfated zirconia, could offer a recyclable and less corrosive alternative to liquid acids for the nitration of the parent aromatic precursor. researchgate.net This approach often leads to higher selectivity and easier product purification.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and energy consumption for many chemical transformations, including nitration. researchgate.net Future studies could optimize microwave parameters for the synthesis of this compound, potentially leading to higher yields and cleaner reaction profiles.
Flow Chemistry: Continuous flow reactors offer enhanced safety, better temperature control, and scalability compared to batch processes. Developing a flow-based synthesis would be a significant step towards a more sustainable and industrially viable production method.
Biocatalysis: While still a nascent field for many nitroaromatic compounds, the use of enzymes for regioselective nitration or for the synthesis of precursors could be a long-term research goal, offering an exceptionally green synthetic route.
An illustrative comparison of potential synthetic routes is presented in Table 1.
Table 1: Prospective Synthetic Routes for this compound
| Method | Potential Advantages | Potential Challenges |
|---|---|---|
| Solid-Acid Catalysis | Recyclable catalyst, reduced corrosion, improved selectivity. researchgate.net | Catalyst deactivation, mass transfer limitations. |
| Microwave-Assisted | Rapid reaction times, energy efficiency, higher yields. researchgate.net | Scalability, potential for localized overheating. |
| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Initial equipment cost, potential for clogging. |
| Biocatalysis | Environmentally benign, high selectivity, mild conditions. | Enzyme stability, substrate scope, low space-time yields. |
Exploration of Undiscovered Reactivity Patterns and Selectivity
The interplay of the fluoro, methoxymethoxy, and nitro functional groups on the benzene (B151609) ring of this compound suggests a rich and underexplored reactivity profile. Future research should focus on systematically investigating its behavior in a variety of chemical transformations.
Key areas for exploration include:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the fluorine atom are expected to activate the aromatic ring towards SNAr reactions. A systematic study with a range of nucleophiles (e.g., amines, alkoxides, thiols) would elucidate the regioselectivity and kinetics of these reactions. The directing effects of the methoxymethoxy group will be of particular interest.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a cornerstone transformation in organic synthesis, providing access to anilines which are valuable intermediates. discovery.csiro.aursc.org Research into the chemoselective reduction of this compound in the presence of the MOM ether and fluorine substituent using modern catalytic systems (e.g., photocatalysis, transfer hydrogenation) would be highly valuable. discovery.csiro.aursc.org
Orthogonal Deprotection Strategies: The methoxymethoxy group is a common protecting group for phenols. Investigating its selective cleavage under various conditions without affecting the nitro or fluoro groups would be crucial for its application in multi-step synthesis.
Metal-Catalyzed Cross-Coupling Reactions: While the fluorine atom is generally less reactive in cross-coupling reactions than heavier halogens, its activation under specific catalytic conditions is an active area of research. Future studies could explore the potential of this compound as a substrate in reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Applications in Catalysis and Materials Science Beyond Current Scope
While no specific applications for this compound in catalysis or materials science have been reported, its structure suggests several intriguing possibilities that warrant future investigation.
Precursor for Heterogeneous Catalysts: The corresponding aniline, obtained via nitro group reduction, could serve as a ligand for metal complexes. Immobilization of these complexes on solid supports could yield novel heterogeneous catalysts for a variety of organic transformations. The electronic properties of the catalyst could be fine-tuned by the presence of the fluorine and protected hydroxyl groups.
Monomer for High-Performance Polymers: Following functional group manipulation, derivatives of this compound could be explored as monomers for the synthesis of advanced polymers. The presence of fluorine could impart desirable properties such as thermal stability, chemical resistance, and low dielectric constant, making them suitable for applications in electronics and aerospace.
Molecularly Imprinted Polymers (MIPs): Nitroaromatic compounds have been used as templates for the creation of MIPs for the selective detection and extraction of explosives and other pollutants. nih.gov Future research could investigate the use of this compound or its derivatives in the development of novel selective sorbents.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
In the absence of extensive experimental data, advanced computational modeling presents a powerful tool for predicting the properties and reactivity of this compound and for guiding future experimental work. journalajopacs.comrsc.orgdergipark.org.tr
Future computational studies could focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate key electronic and structural properties, such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. journalajopacs.com These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. rsc.org This would be particularly valuable for understanding the regioselectivity of SNAr reactions and for designing selective reduction protocols.
Prediction of Material Properties: For potential polymer applications, computational simulations could predict bulk properties such as glass transition temperature, thermal stability, and mechanical strength of hypothetical polymers derived from this compound monomers.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies on a series of related nitrobenzene (B124822) derivatives could help in predicting the biological activity or toxicity of this compound, guiding its safe handling and potential applications. dergipark.org.tr
A summary of potential computational research directions and their expected outcomes is provided in Table 2.
Table 2: Future Computational Research on this compound
| Computational Method | Research Focus | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and properties. journalajopacs.com | HOMO-LUMO gap, electrostatic potential, reactivity indices. |
| Transition State Theory | Reaction mechanisms (e.g., SNAr). rsc.org | Activation energies, reaction pathways, selectivity prediction. |
| Molecular Dynamics (MD) | Polymer properties. | Glass transition temperature, mechanical properties. |
| QSAR Modeling | Toxicity and biological activity. dergipark.org.tr | Predicted toxicological profile, guidance for safe handling. |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid side products.
- Adjust stoichiometry to account for steric hindrance from the nitro group.
How do the electron-withdrawing groups (nitro, fluoro) influence the reactivity of this compound in substitution reactions?
Basic Question | Functional Group Effects
The nitro (-NO₂) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs) that direct electrophilic substitution to the meta and para positions. Key effects include:
- Nitro Group : Increases ring electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at the 4-position.
- Fluoro Group : Stabilizes intermediates via resonance but reduces reactivity at the ortho position due to steric effects.
- Methoxymethoxy Group : Acts as a moderately activating group, enhancing solubility in polar solvents .
Example : In SNAr reactions with amines, the nitro group accelerates substitution at the 4-position, while the methoxymethoxy group improves substrate solubility in DMF .
What advanced computational or experimental methods are used to analyze substituent effects on the compound’s reactivity?
Advanced Question | Substituent Analysis
Two primary approaches are employed:
Hammett Plots : Correlate substituent σ values with reaction rates (e.g., log(k) vs. σ) to quantify electronic effects. For instance, the nitro group (σₚ = +1.27) significantly increases reaction rates in SNAr .
DFT Calculations : Predict regioselectivity and transition-state geometries. For example, B3LYP/6-31G* simulations show that the nitro group lowers the activation energy for substitution at the 4-position by 15 kcal/mol compared to the 6-position .
Q. Resolution Strategies :
- Conduct side-by-side assays using standardized protocols (CLSI guidelines).
- Use quantitative structure-activity relationship (QSAR) models to isolate substituent contributions .
What methodologies are recommended for designing derivatives with enhanced biological activity while maintaining synthetic feasibility?
Advanced Question | Derivative Design
A systematic approach includes:
Bioisosteric Replacement : Substitute the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) group to reduce toxicity while retaining electron-withdrawing effects .
Positional Isomerism : Test derivatives with fluorine at the 3-position to improve target binding (e.g., kinase inhibition).
Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Case Study : Replacing the methoxymethoxy group with a trifluoromethoxy (-OCF₃) group increased antifungal activity by 40% but required harsher reaction conditions (e.g., elevated temperatures in DMSO) .
How can spectroscopic techniques (NMR, IR) differentiate positional isomers of this compound?
Advanced Question | Analytical Chemistry
- ¹H NMR : The methoxymethoxy group’s protons resonate as a singlet at δ 3.3–3.5 ppm. Fluorine’s deshielding effect splits aromatic protons into distinct doublets (J = 8–10 Hz for ortho-F) .
- ¹³C NMR : The nitro group causes significant downfield shifts (δ 145–150 ppm) for adjacent carbons.
- IR : Strong asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹ confirm nitro group presence .
Example : A 2-fluoro-4-nitro isomer shows a distinct coupling pattern (J = 6 Hz) compared to the 3-fluoro isomer (J = 3 Hz) in ¹H NMR .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Question | Process Chemistry
Key challenges include:
- Exothermic Nitration : Requires precise temperature control to avoid runaway reactions.
- Purification at Scale : Column chromatography is impractical; switch to fractional crystallization using ethanol/water mixtures .
- Cost of Fluorinated Reagents : Optimize fluorine source (e.g., KF instead of AgF) to reduce expenses .
Q. Best Practices :
- Use flow chemistry for nitration to improve safety and yield.
- Partner with vendors for bulk procurement of methoxymethyl chloride.
Notes
- Data Reliability : Prioritizes PubChem, peer-reviewed journals, and institutional datasets.
- Methodological Rigor : Emphasizes reproducibility through detailed reaction protocols and validation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
